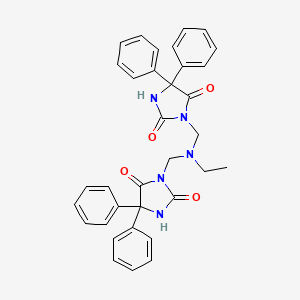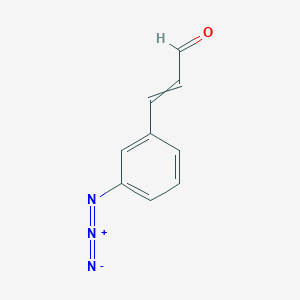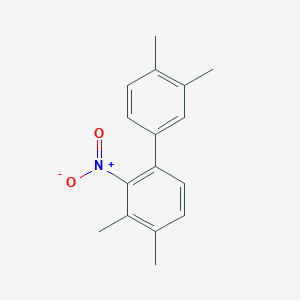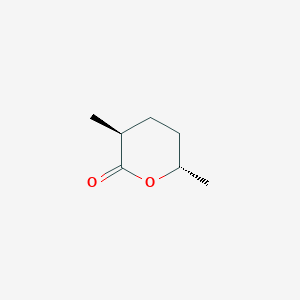![molecular formula C12H9NO3S2 B14706437 4-[(2-Nitrophenyl)disulfanyl]phenol CAS No. 21101-58-6](/img/structure/B14706437.png)
4-[(2-Nitrophenyl)disulfanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Nitrophenyl)disulfanyl]phenol is an organic compound with the molecular formula C12H9NO3S2. It is characterized by the presence of a nitrophenyl group and a disulfanyl linkage attached to a phenol ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Nitrophenyl)disulfanyl]phenol typically involves the reaction of 2-nitrothiophenol with 4-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the disulfide bond, resulting in the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(2-Nitrophenyl)disulfanyl]phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products Formed:
Reduction: 4-[(2-Aminophenyl)disulfanyl]phenol.
Oxidation: 4-[(2-Nitrophenyl)disulfanyl]quinone.
Substitution: 4-[(2-Nitrophenyl)disulfanyl]-2-nitrophenol (nitration product).
Applications De Recherche Scientifique
4-[(2-Nitrophenyl)disulfanyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique chemical structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 4-[(2-Nitrophenyl)disulfanyl]phenol involves its interaction with biological molecules through its nitrophenyl and disulfanyl groups. The nitrophenyl group can participate in redox reactions, while the disulfanyl linkage can form disulfide bonds with thiol-containing biomolecules. These interactions can disrupt cellular processes, leading to antimicrobial or other biological effects .
Comparaison Avec Des Composés Similaires
4-Nitrophenol: Similar in structure but lacks the disulfanyl linkage.
2-Nitrophenyl disulfide: Contains the disulfanyl linkage but lacks the phenol group.
4-Aminophenol: Similar to the reduced form of 4-[(2-Nitrophenyl)disulfanyl]phenol.
Uniqueness: this compound is unique due to the combination of its nitrophenyl group, disulfanyl linkage, and phenol group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot .
Propriétés
Numéro CAS |
21101-58-6 |
|---|---|
Formule moléculaire |
C12H9NO3S2 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
4-[(2-nitrophenyl)disulfanyl]phenol |
InChI |
InChI=1S/C12H9NO3S2/c14-9-5-7-10(8-6-9)17-18-12-4-2-1-3-11(12)13(15)16/h1-8,14H |
Clé InChI |
CYPOHDDALWXPEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])SSC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


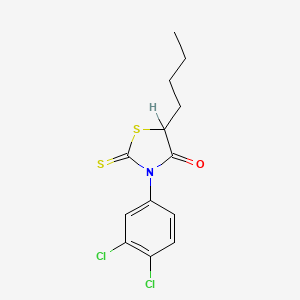
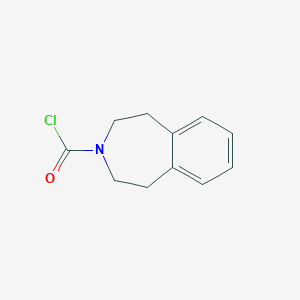
![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
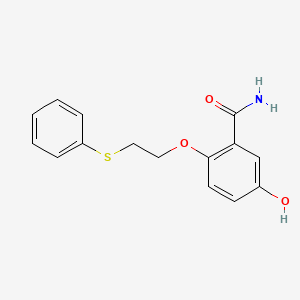

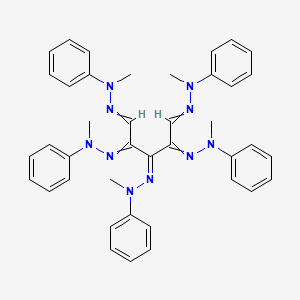
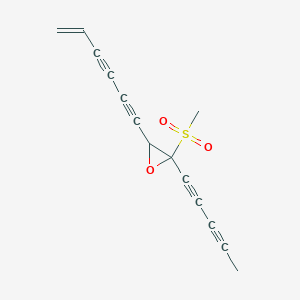
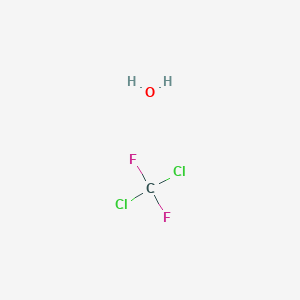
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
